Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated Analogs
3-Trifluoromethyl-4-bromoanisole exhibits a computed LogP of approximately 3.48, reflecting a significant increase in lipophilicity compared to non-fluorinated analogs such as 4-bromoanisole . This increase is directly attributable to the trifluoromethyl group, which is known to enhance metabolic stability and membrane permeability in drug candidates . While 4-bromoanisole serves as a competent coupling partner in Suzuki reactions, its lower LogP limits its utility in optimizing the pharmacokinetic profiles of lead compounds where balanced lipophilicity is critical.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.48 (computed) |
| Comparator Or Baseline | 4-Bromoanisole (LogP ≈ 2.5, estimated) and 3-Trifluoromethylanisole (LogP ≈ 3.0, estimated) |
| Quantified Difference | Approximately 0.5–1.0 LogP unit increase |
| Conditions | Computed LogP values based on molecular structure; experimental LogP data for direct comparison not available in sourced materials. |
Why This Matters
Higher lipophilicity can improve a compound's ability to cross biological membranes, making 3-Trifluoromethyl-4-bromoanisole a more suitable intermediate for designing orally bioavailable drug candidates compared to non-fluorinated analogs.
